molecular formula C9H18N2 B13261916 Spiro[4.4]nonane-1,6-diamine

Spiro[4.4]nonane-1,6-diamine

Cat. No.: B13261916
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclohexane rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.4]nonane-1,6-diamine typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has shown high selectivity for the desired product . The choice of solvent and hydrogenation catalysts significantly influences the stereoselectivity of the products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.4]nonane-1,6-dione, while reduction can produce spiro[4.4]nonane-1,6-diol.

Scientific Research Applications

Spiro[4.4]nonane-1,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[4.4]nonane-1,6-diamine exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This process involves complexation with transition metals and subsequent catalytic cycles that lead to the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione
  • Spiro[4.4]nona-3,8-diene-2,7-dione

Uniqueness

Spiro[4.4]nonane-1,6-diamine is unique due to its specific spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis compared to other spirocyclic compounds .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2

InChI Key

BNILUWOCEPQBHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

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